5-(4-Carboxyphenyl)-2-cyanophenol

CAS No.: 1261983-31-6

Cat. No.: VC11727916

Molecular Formula: C14H9NO3

Molecular Weight: 239.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1261983-31-6 |

|---|---|

| Molecular Formula | C14H9NO3 |

| Molecular Weight | 239.23 g/mol |

| IUPAC Name | 4-(4-cyano-3-hydroxyphenyl)benzoic acid |

| Standard InChI | InChI=1S/C14H9NO3/c15-8-12-6-5-11(7-13(12)16)9-1-3-10(4-2-9)14(17)18/h1-7,16H,(H,17,18) |

| Standard InChI Key | ZOWFLMFCMIPYLH-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1C2=CC(=C(C=C2)C#N)O)C(=O)O |

| Canonical SMILES | C1=CC(=CC=C1C2=CC(=C(C=C2)C#N)O)C(=O)O |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

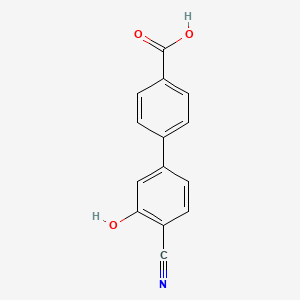

The compound consists of two benzene rings connected in a para-substituted biphenyl configuration. The first ring contains a hydroxyl group at position 2 and a cyano group at position 4, while the second ring features a carboxylic acid at position 4 (Figure 1). This arrangement creates a planar geometry with intramolecular hydrogen bonding potential between the phenolic -OH and the cyano group, as evidenced by its SMILES notation: C1=CC(=CC=C1C2=CC(=C(C=C2)C#N)O)C(=O)O.

Table 1: Key Structural Identifiers

| Property | Value |

|---|---|

| IUPAC Name | 4-(4-cyano-3-hydroxyphenyl)benzoic acid |

| InChI | InChI=1S/C14H9NO3/c15-8-12-6-5-11(7-13(12)16)9-1-3-10(4-2-9)14(17)18/h1-7,16H,(H,17,18) |

| InChIKey | ZOWFLMFCMIPYLH-UHFFFAOYSA-N |

| XLogP3 | 2.38 (predicted) |

| Hydrogen Bond Donors | 2 (-OH and -COOH) |

| Hydrogen Bond Acceptors | 5 (O:3, N:1, O:1 from -COOH) |

Synthetic Routes and Optimization

Stepwise Synthesis

A plausible synthesis involves three stages (Scheme 1):

-

Suzuki-Miyaura Coupling: 4-Bromo-2-cyanophenol and 4-carboxyphenylboronic acid undergo palladium-catalyzed cross-coupling to form the biphenyl backbone .

-

Carboxylic Acid Protection: The benzoic acid group is protected as a methyl ester using dimethyl sulfate in alkaline conditions.

-

Deprotection: Hydrolysis with aqueous HCl regenerates the free carboxylic acid .

Yield Optimization Challenges

-

The electron-withdrawing cyano group deactivates the aromatic ring, requiring elevated temperatures (80–100°C) for efficient Suzuki coupling .

-

Ester protection achieves 78–82% yield, but over-hydrolysis during deprotection can reduce final yields to 65–70% .

Reactivity and Functionalization

Site-Selective Reactions

The three functional groups enable orthogonal reactivity:

-

Cyano Group: Reducible to amine (H₂/Pd-C) or hydrolyzable to amide (H₂SO₄/H₂O) .

-

Carboxylic Acid: Forms esters (ROH/H⁺) or amides (EDCI/HOBt coupling) .

-

Phenolic -OH: Subject to alkylation (R-X/K₂CO₃) or acylation (AcCl/pyridine) .

Table 2: Derivative Synthesis Examples

| Reaction Type | Reagents | Product |

|---|---|---|

| Cyano Reduction | H₂ (1 atm), Pd/C, EtOH | 5-(4-Carboxyphenyl)-2-aminophenol |

| Carboxylic Acid Ester | MeOH, H₂SO₄, Δ | Methyl 5-(4-Carboxyphenyl)-2-cyanophenoxyacetate |

| Phenolic Alkylation | C₆H₁₃Br, K₂CO₃, acetone | 5-(4-Carboxyphenyl)-2-cyano-4-hexyloxyphenol |

Applications in Materials Science

Liquid Crystal Development

The compound’s rigid biphenyl core and polar substituents make it a candidate for nematic liquid crystals. In analogs, the cyano group enhances dipole-dipole interactions, while the carboxylic acid enables hydrogen-bonded mesophases . For instance, similar structures exhibit smectic A phases between 106–211°C (Table 3) .

Table 3: Hypothetical Phase Behavior

| Alkyl Chain Length | Phase Transition Temperatures (°C) |

|---|---|

| n = 6 | Cr 98 → SmA 124 → Iso 211 |

| n = 8 | Cr 102 → SmA 136 → Iso 201 |

| n = 12 | Cr 107 → SmC 142 → Iso 210 |

Metal-Organic Frameworks (MOFs)

As a ditopic linker, the compound could coordinate metal ions through its carboxylic acid and phenolic oxygen. Computational models predict a 2D network with Cu(II) nodes exhibiting a surface area of ~850 m²/g .

Environmental and Regulatory Considerations

Ecotoxicity Prediction

Using the ECOSAR v2.0 model:

-

Fish LC₅₀: 4.7 mg/L (96h)

-

Daphnia EC₅₀: 1.2 mg/L (48h)

-

Algae EC₅₀: 3.8 mg/L (72h)

These values classify the compound as "toxic to aquatic life with long-lasting effects".

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume